BenchChemオンラインストアへようこそ!

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid

Antimalarial DHODH Species selectivity

The only pyrano[4,3-b]pyrrole-2-carboxylic acid scaffold with validated PfDHODH SAR (64 nM), >469-fold selectivity over human DHODH (>30 µM), and CYP2D6 inhibition data (IC50 100 nM). The essential N-methyl substituent cannot be substituted by the unmethylated analog (CAS 1263083-03-9) or the thiopyrano variant (CAS 1784316-97-7) without losing established SAR. The free carboxylic acid enables direct amide coupling for rapid library synthesis without protecting-group steps. Procurement of this specific CAS ensures continuity with US8703811 data, eliminating the need to re-validate core structures.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1536624-40-4
Cat. No. B2424022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid
CAS1536624-40-4
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCN1C2=C(COCC2)C=C1C(=O)O
InChIInChI=1S/C9H11NO3/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12)
InChIKeyIMNNJSFPZJWWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid: Functional Identity and Core Procurement Specifications


1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid (CAS 1536624-40-4) is a fused pyrrole-pyran heterocyclic building block with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . Its structure features a carboxylic acid handle on a partially saturated pyrano[4,3-b]pyrrole scaffold, making it a versatile intermediate for medicinal chemistry derivatization. This compound has been specifically exemplified in patent literature as a key intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors [1], where its N-methyl substitution pattern distinguishes it from the unsubstituted NH analog (1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid, CAS 1263083-03-9). The presence of the 1-methyl group is critical for downstream structure-activity relationships in bioactive molecule construction, directly impacting the lipophilicity and target engagement of final drug candidates [2].

Procurement Risk Alert: Why Analogs Cannot Replace 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid


Generic substitution within the pyrano[4,3-b]pyrrole-2-carboxylic acid family is not a viable procurement strategy due to the critical role of the N-methyl substituent. The unmethylated parent compound (CAS 1263083-03-9) lacks the methyl group that dictates the reactivity and lipophilicity of downstream amide coupling products, fundamentally altering the SAR of the final inhibitor [1]. Furthermore, the thiopyrano analog (1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid, CAS 1784316-97-7) substitutes the pyran oxygen with sulfur, introducing a heavier heteroatom that modifies ring conformation, hydrogen-bonding capacity, and metabolic stability—yet no peer-reviewed biological activity data exist for this analog . The absence of comparative DHODH inhibition data for the thiopyrano variant means its procurement introduces unquantifiable risk into any medicinal chemistry program targeting the pyrimidine biosynthesis pathway. Only the target compound has a defined activity profile when elaborated into DHODH inhibitors, as demonstrated in patent US8703811 [2].

Quantitative Differentiation of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid: Head-to-Head Evidence for DHODH Inhibitor Programs


Species-Selective PfDHODH Inhibition: 469-Fold Window Over Human DHODH

When elaborated into its corresponding amide derivative (US8703811, Compound 57), the target scaffold demonstrates a 469-fold selectivity window for Plasmodium falciparum DHODH over the human ortholog. The PfDHODH IC50 is 64 nM, while human DHODH inhibition requires >30,000 nM [1]. This selectivity profile is a direct consequence of the pyrano[4,3-b]pyrrole core geometry and the N-methyl substitution, which together enable discrimination between the species-specific inhibitor binding pockets [2].

Antimalarial DHODH Species selectivity Pyrimidine biosynthesis

Enhanced Anti-PfDHODH Potency Relative to Close Structural Analog US8703811 Compound 49

The target compound-derived inhibitor (Compound 57, IC50: 64 nM) demonstrates a 1.8-fold improvement in PfDHODH potency compared to the structurally related Compound 49 (IC50: 113 nM) from the same patent series [1]. Both compounds share the same pyrano[4,3-b]pyrrole carboxylic acid core and were tested under identical assay conditions, indicating that the specific substitution pattern of Compound 57 provides a measurable advantage in target engagement [2].

Antimalarial DHODH Structure-activity relationship Potency optimization

Balanced Potency and Selectivity Profile Versus Most Potent Series Member Compound 60

While Compound 60 (BDBM120319, IC50: 38 nM) represents the most potent PfDHODH inhibitor in the series, the target-derived Compound 57 offers a differentiated profile with only 1.7-fold lower potency but with added characterization of CYP2D6 inhibition liability (IC50: 100 nM) [1]. This additional selectivity data provides critical information for assessing drug-drug interaction risk that is absent for Compound 60 in the public domain [2]. For programs that prioritize safety profiling alongside potency, the availability of CYP450 inhibition data represents a tangible decision-making advantage.

Antimalarial DHODH Selectivity CYP2D6 Drug safety

Documented Synthetic Tractability as a Key Differentiator from the Thiopyrano Analog

The pyrano[4,3-b]pyrrole scaffold of the target compound has been exemplified in granted patent US8703811 with complete synthetic protocols for amide coupling at the carboxylic acid position, enabling direct conversion to bioactive DHODH inhibitors [1]. In contrast, the thiopyrano analog (CAS 1784316-97-7) has no associated patent exemplification and zero publicly reported biological activity data for any elaborated derivatives . This disparity in documented synthetic utility represents a critical procurement risk: the thiopyrano analog requires de novo reaction condition development and SAR validation, adding months of lead time and uncertainty.

Synthetic accessibility Building block Medicinal chemistry Procurement risk

Evidence-Based Application Scenarios for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid Procurement


Antimalarial Lead Optimization: PfDHODH Inhibitor Programs Requiring Species Selectivity

In antimalarial drug discovery programs targeting PfDHODH, this compound serves as the carboxylic acid precursor for amide-based inhibitor libraries. The demonstrated 469-fold selectivity window over human DHODH (64 nM vs. >30,000 nM) [1] makes it the preferred building block for programs where minimizing host enzyme inhibition is a critical safety requirement. Procurement of this specific scaffold ensures continuity with the structure-activity relationships established in US8703811 [2], allowing medicinal chemistry teams to build upon known SAR rather than re-validating new core structures.

Multi-Parameter Lead Profiling: Programs Balancing Potency with CYP450 Liability Assessment

For teams that require both target potency and early ADME/Tox characterization, the target compound-derived series offers a rare combination of sub-100 nM PfDHODH activity with documented CYP2D6 inhibition data (IC50: 100 nM) [1]. This enables structure-based mitigation of drug-drug interaction risk during the hit-to-lead phase, a capability not available when using building blocks whose elaborated products lack public CYP450 profiling [2].

Comparative SAR Studies Across Pyrano-Pyrrole Heterocycle Series

When benchmarking the pyrano[4,3-b]pyrrole scaffold against alternative heterocyclic cores (e.g., thiopyrano, furo-pyrrole, or unsubstituted pyrrole series), this compound provides the most data-rich reference point. With 3 independent, publicly available biological assay results (PfDHODH, hDHODH, CYP2D6) [1], it serves as the best-characterized anchor for understanding how heteroatom and substitution changes impact activity and selectivity profiles across the fused pyrrole carboxylic acid family [2].

Custom Library Synthesis with Pre-Validated Coupling Chemistry

For contract research organizations and in-house medicinal chemistry groups building focused libraries, this building block offers immediate synthetic tractability via standard amide coupling conditions as demonstrated in the patent literature [1]. The carboxylic acid handle permits direct diversification with amine partners without requiring protecting group strategies, reducing synthesis cycle times compared to building blocks that require multi-step functional group interconversion prior to library production [2].

Quote Request

Request a Quote for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.